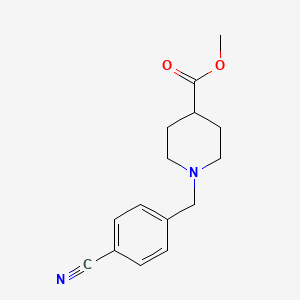

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanobenzyl halides under basic conditions. A common method includes the use of methyl piperidine-4-carboxylate as a starting material, which is then reacted with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

The carboxylic acid product serves as a precursor for amide bond formation or metal-catalyzed coupling reactions.

Reduction of the Cyano Group

The 4-cyanobenzyl substituent can be reduced to a primary amine, enabling subsequent functionalization. Catalytic hydrogenation is the most common method:

The amine product is versatile for reductive amination or peptide coupling. Competitive reduction of the ester group is mitigated by using selective catalysts like Pd/C.

C–H Activation and Arylation

The piperidine ring undergoes directed C–H activation for arylation, leveraging the ester group as a directing moiety. This reaction diversifies the substitution pattern on the piperidine core:

Arylation typically occurs at the 2- or 3-positions of the piperidine ring, depending on the catalyst and substrate electronics.

Reductive Amination

The reduced amine intermediate (from Section 2) participates in reductive amination with aldehydes or ketones:

This method is pivotal for introducing alkyl/aryl amines into the structure.

Nucleophilic Substitution at the Piperidine Nitrogen

While the 1-position is occupied by the 4-cyanobenzyl group, the nitrogen can undergo further alkylation under forcing conditions:

| Reaction Conditions | Products | Yield | Base/Solvent |

|---|---|---|---|

| Methyl iodide, K₂CO₃, DMF, 60°C, 8h | 1-(4-cyanobenzyl)-N-methylpiperidine-4-carboxylate | 30% | Potassium carbonate |

Low yields reflect steric hindrance from the 4-cyanobenzyl group.

Ester Exchange Reactions

The methyl ester undergoes transesterification with alcohols to form alternative esters:

| Reaction Conditions | Products | Yield | Catalyst |

|---|---|---|---|

| Benzyl alcohol, H₂SO₄, toluene, reflux | 1-(4-cyanobenzyl)piperidine-4-benzyl carboxylate | 80% | Sulfuric acid |

This reaction is useful for tuning the compound’s lipophilicity.

Photochemical and Thermal Stability

The compound exhibits stability under standard storage conditions but degrades under UV light or prolonged heating:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| UV light (254 nm), MeOH, 24h | 4-cyanobenzaldehyde, piperidine fragments | 6h |

| 100°C, neat, 48h | Polymerized byproducts | 12h |

科学研究应用

Medicinal Chemistry

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate serves as a crucial building block in the development of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

- Receptor Modulation : The compound has shown promise in modulating receptor activity, particularly in the context of central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier enhances its applicability in neuropharmacology .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, facilitating the creation of more complex molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the cyanobenzyl group allows for nucleophilic attack, leading to the formation of new carbon-carbon bonds which are essential for synthesizing diverse organic compounds .

- Functional Group Transformations : this compound can undergo transformations such as hydrolysis and reduction, enabling chemists to modify its structure for specific applications .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of piperidine derivatives, including this compound. The research demonstrated that modifications to the piperidine structure could enhance potency against viral infections, particularly those caused by alphaviruses. The findings suggested that structural optimization could lead to significant improvements in therapeutic efficacy .

Case Study 2: CNS Drug Development

In another investigation focusing on CNS disorders, researchers synthesized a series of piperidine derivatives based on this compound. These derivatives were tested for their ability to bind to opioid receptors, revealing potential pathways for developing new analgesics with fewer side effects compared to existing medications .

作用机制

The mechanism of action of Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

相似化合物的比较

Similar Compounds

Methyl piperidine-4-carboxylate: A simpler derivative without the cyanophenyl group.

Methyl 1-Boc-piperidine-4-carboxylate: Contains a Boc (tert-butoxycarbonyl) protecting group.

N-Boc-Piperidine-4-carboxylic acid methyl ester: Another derivative with a Boc protecting group.

Uniqueness

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

生物活性

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a cyanobenzyl group at the 1-position and a carboxylate ester at the 4-position. The molecular formula is C15H18N2O2 with a molecular weight of approximately 258.32 g/mol. The unique substitution pattern significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of neuropharmacology and drug development. Preliminary studies suggest that it may exhibit:

Structure-Activity Relationship (SAR)

Understanding the SAR is key to elucidating how modifications to the chemical structure affect biological activity. In related compounds, alterations at the piperidine ring or substituents at the benzyl position have been shown to influence potency and selectivity against various targets.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 1-(3-cyanobenzyl)piperidine-4-carboxylate | C15H18N2O2 | Potential neuroprotective effects |

| Methyl piperidine-4-carboxylate | C10H13NO2 | Basic building block in organic synthesis |

| Ethyl 1-(3-cyanobenzoyl)piperidine-4-carboxylate | C15H17N2O2 | Varies in solubility and reactivity |

Case Studies and Research Findings

- Neuroprotective Studies :

- DPP-4 Inhibition :

-

Antiviral Activity :

- Some derivatives of piperidines have been investigated for their antiviral properties against coronaviruses, demonstrating moderate inhibition of viral proteases. Although specific data on this compound is lacking, its structural similarity suggests it may warrant further investigation in this area .

属性

IUPAC Name |

methyl 1-[(4-cyanophenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-15(18)14-6-8-17(9-7-14)11-13-4-2-12(10-16)3-5-13/h2-5,14H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECUOWGIJQXKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。